Several studies have shown promise for Peruvoside as a potential anti-leukemia agent, particularly in targeting primitive myeloid leukemia cells. Research suggests that Peruvoside induces apoptosis (programmed cell death) in these cells through various mechanisms, including:
These findings suggest that Peruvoside could be a valuable addition to the arsenal of anti-leukemia therapies, potentially offering a novel approach to targeting specific cancer cell populations [, ]. However, further research, particularly in vivo studies, is necessary to fully understand its potential and translate these encouraging results into clinical applications.
Peruvoside is a cardiac glycoside derived from the seeds of the Nerium oleander plant. It has gained attention for its potential therapeutic effects, particularly in cancer treatment and viral infections. Structurally, it is characterized by a steroid nucleus with a lactone ring and sugar moieties, which are typical features of cardiac glycosides. Its unique structure allows it to interact with various biological targets, making it a subject of research in pharmacology and medicinal chemistry .
These reactions are critical for the synthesis of analogs that may exhibit improved efficacy or reduced toxicity.
The synthesis of peruvoside can be achieved through various methods:
Peruvoside has several applications in medicine:
Interaction studies have revealed important insights into how peruvoside affects various biological systems:
Several compounds share structural or functional similarities with peruvoside. Here are some notable examples:
| Compound | Source | Main Activity | Unique Features |
|---|---|---|---|
| Digitoxin | Digitalis purpurea | Cardiotonic agent | More potent than peruvoside in heart failure treatment but has higher toxicity. |
| Ouabain | Strophanthus gratus | Cardiotonic agent | Used primarily for heart conditions; differs in sugar composition compared to peruvoside. |
| Lanatoside C | Digitalis lanata | Cardiotonic agent | Has a different sugar moiety configuration affecting its pharmacokinetics. |
| Proscillaridin | Scilla maritima | Anticancer and cardiotonic effects | Exhibits unique interactions with Na+/K+ ATPase compared to peruvoside. |
Peruvoside's uniqueness lies in its dual role as both an anticancer agent and a traditional cardiac glycoside, making it a versatile compound in therapeutic applications .
Peruvoside, a cardenolide glycoside with the molecular formula C30H44O9, occurs naturally in Thevetia peruviana, commonly known as yellow oleander [1] [2]. This cardiac glycoside represents one of the most significant bioactive compounds found throughout various morphological variants of the species [3] [4]. The compound is characterized by its cannogenin aglycone backbone attached to a 6-deoxy-3-O-methyl-α-L-glucopyranosyl sugar moiety [1] [4].
Research investigations have identified three distinct morphotypes of Thevetia peruviana based on flower coloration: yellow, orange, and white flowering forms [7] [11]. These morphological variants demonstrate consistent peruvoside production across all phenotypes, though with notable quantitative differences in distribution patterns throughout various plant tissues [11] [7]. The morphotypes exhibit similar overall cardenolide profiles but show variations in the relative concentrations of specific glycosides including peruvoside, neriifolin, and thevetin compounds [7] [11].
High-performance thin-layer chromatography analysis has revealed that peruvoside occurs in multiple isomeric forms within the same plant tissues [7] [11]. These structural variants arise from tautomeric shifts of functional groups and enzymatic modifications during biosynthesis and post-harvest processing [11] [37]. The presence of different isomeric forms contributes to the complex chromatographic patterns observed in analytical studies of Thevetia extracts [7] [11].
Extractability studies using various organic solvents have demonstrated that approximately 20% of total peruvoside content can be recovered through sequential extraction procedures [7] [27]. Chloroform extraction typically yields 3-7% of the total peruvoside content, while ethyl acetate extraction provides an additional 12-16% recovery [7] [27]. The remaining peruvoside content exists in forms that require more aggressive extraction conditions or enzymatic treatment for complete recovery [7] [27].
Table 1: Peruvoside Content Distribution in Thevetia peruviana Morphotypes
| Plant Part | Chloroform Extract (%) | Ethyl Acetate Extract (%) | Total Extractable Peruvoside (%) |
|---|---|---|---|
| Seeds (Yellow morphotype) | 3-7 | 12-16 | 19.47-20.18 |
| Seeds (Orange morphotype) | 3-7 | 12-16 | 19.47-20.18 |
| Seeds (White morphotype) | 3-7 | 12-16 | 19.47-20.18 |
| Leaves (Yellow morphotype) | 4.97-8.52 | 4.97-8.52 | 9.94-17.04 |
| Leaves (Orange morphotype) | 4.97-8.52 | 4.97-8.52 | 9.94-17.04 |
| Leaves (White morphotype) | 4.97-8.52 | 4.97-8.52 | 9.94-17.04 |
Seeds represent the primary reservoir for peruvoside accumulation, containing the highest concentrations among all plant tissues [4] [7] [27]. The seed kernels, after oil extraction, retain significant quantities of peruvoside alongside other cardiac glycosides including thevetin A, thevetin B, and neriifolin [4] [27] [34]. Analytical studies have consistently reported peruvoside concentrations ranging from 19.47% to 20.18% of total extractable glycosides in mature seeds [7] [27].
Leaf tissues demonstrate considerable peruvoside content, though at lower concentrations compared to seeds [11] [7]. The distribution of peruvoside in leaves shows extractability ranges from 9.94% to 17.04% depending on the extraction method and morphotype examined [11] [7]. Foliar peruvoside concentrations exhibit seasonal variations correlated with photosynthetic activity and metabolic demands of the plant [11] [25].
Flower and fruit tissues contain detectable levels of peruvoside, though quantitative data remains limited compared to seeds and leaves [11] [22]. The reproductive structures serve as temporary storage sites for cardenolides during development, with peruvoside concentrations generally lower than those observed in vegetative and seed tissues [11] [22]. Fruit rind analysis has revealed variable peruvoside content depending on maturity stage and environmental conditions [11] [22].
Geographic distribution patterns of Thevetia peruviana reveal significant variations in cardenolide content, including peruvoside concentrations, across different biogeographic regions [10] [21] [25]. The species exhibits native distribution throughout Central and South America, with extensive cultivation and naturalization occurring across tropical and subtropical regions worldwide [9] [10] [21]. These geographic variations in peruvoside content reflect complex interactions between genetic factors, environmental conditions, and regional climate patterns [10] [25].
Studies conducted across various geographic regions have documented notable differences in total cardiac glycoside content, with peruvoside representing a significant component of these variations [21] [25] [27]. Research in Kerala, India, has reported total cardiac glycoside concentrations ranging from 4.27% to 4.70% in seed materials, with peruvoside contributing substantially to these measurements [11] [21] [27]. Comparative studies between southern and northern Indian populations have revealed distinct spectroscopic profiles suggesting quantitative differences in glycoside composition [25].
Climate factors significantly influence peruvoside biosynthesis and accumulation patterns within Thevetia peruviana populations [10] [21]. Tropical monsoon climates appear to support higher cardenolide production compared to subtropical or temperate regions [10] [21]. Temperature ranges between 17°C and 37°C provide optimal conditions for cardenolide biosynthesis, while extreme temperatures outside this range may reduce peruvoside accumulation [10].
Elevation effects on cardenolide content demonstrate that Thevetia peruviana populations growing at elevations between 50 and 200 meters typically exhibit higher peruvoside concentrations compared to those at higher elevations [10] [14]. The species shows adaptation to various altitudinal zones, but cardenolide production efficiency decreases significantly above 500 meters elevation [10] [14].
Table 2: Biogeographic Variation in Cardenolide Content
| Geographic Region | Climate Type | Elevation Range (m) | Reported Glycoside Content Variation |
|---|---|---|---|
| Kerala, India (Southern) | Tropical monsoon | 0-200 | High (4.27-4.70%) |
| Northern India | Subtropical | 50-500 | Moderate variation |
| Central America (Native) | Tropical rainforest | 0-1000 | Variable (baseline) |
| South America | Tropical wet-dry | 0-800 | Consistent with native |
| Tropical Asia | Tropical monsoon | 0-300 | Moderate to high |
| Pacific Islands | Tropical oceanic | 0-100 | Lower than mainland |
| Australia | Tropical/Subtropical | 0-400 | Moderate variation |
| Sub-Saharan Africa | Tropical savanna | 50-600 | Variable |
Soil composition and drainage characteristics affect peruvoside accumulation in Thevetia peruviana populations [10] [14]. Well-drained soils with moderate fertility support higher cardenolide production compared to waterlogged or nutrient-poor substrates [10] [14]. The species demonstrates tolerance to various soil types ranging from sandy loam to clay compositions, but cardenolide concentrations vary significantly based on soil chemistry and water availability [10] [14].
Seasonal patterns in different geographic regions influence peruvoside biosynthesis and storage within plant tissues [10] [11]. Tropical regions with distinct wet and dry seasons show corresponding fluctuations in cardenolide content, with peak concentrations typically occurring during periods of active growth and reproduction [10] [11]. Regions with more uniform seasonal patterns exhibit less pronounced variations in peruvoside content throughout the year [10].
Human cultivation practices across different geographic regions have resulted in selection pressures that may influence cardenolide content [9] [10] [21]. Ornamental cultivation in non-native regions often emphasizes flowering characteristics over chemical composition, potentially leading to reduced cardenolide concentrations compared to wild or traditionally managed populations [9] [10]. Agricultural and medicinal use of the species in various regions has maintained selection for higher cardenolide content, including peruvoside concentrations [21].
Population genetics studies suggest that biogeographic isolation has contributed to the development of distinct chemical phenotypes within Thevetia peruviana [9] [10]. Island populations and geographically isolated mainland populations often exhibit unique cardenolide profiles that may include altered peruvoside concentrations relative to source populations [9] [10]. These variations reflect both genetic drift and local adaptation to specific environmental conditions [9] [10].
The biosynthetic pathway leading to peruvoside formation involves a complex series of enzymatic transformations beginning with sterol precursors and culminating in the production of specialized cardenolide structures [15] [16] [28]. Recent advances in plant biochemistry have revealed the key enzymatic machinery responsible for cardenolide biosynthesis, providing insights into the molecular mechanisms underlying peruvoside production in Thevetia peruviana [15] [16] [28] [12].
The initial and rate-limiting step in cardenolide biosynthesis involves cytochrome P450 enzymes of the CYP87A family, which catalyze the conversion of cholesterol and phytosterols to pregnenolone [15] [16] [28]. These enzymes demonstrate broad substrate specificity, accepting cholesterol, campesterol, and β-sitosterol as substrates for the formation of pregnenolone, the first committed intermediate in the cardenolide pathway [15] [28] [29]. The CYP87A enzymes perform a three-step oxidative cleavage reaction analogous to mammalian steroidogenic enzymes but with distinct structural and mechanistic features [15] [28] [30].
3β-Hydroxysteroid dehydrogenase enzymes catalyze the conversion of pregnenolone to progesterone, representing a crucial step in cardenolide backbone formation [18] [19] [32]. These enzymes belong to the short-chain dehydrogenase/reductase family and exhibit specificity for 3β-hydroxysteroids with various ring substitutions [18] [32]. Multiple isoforms of 3β-hydroxysteroid dehydrogenase have been identified in cardenolide-producing plants, with different tissue expression patterns and substrate preferences [18] [32].
3-Ketosteroid isomerase activity facilitates the isomerization of steroid intermediates during cardenolide biosynthesis [12] [18]. This enzyme catalyzes the conversion of isoprogesterone to progesterone and belongs to the short-chain dehydrogenase/reductase family 42E [12]. Knockout studies have demonstrated that 3-ketosteroid isomerase activity is essential for efficient cardenolide production, though some isomerization may occur through non-enzymatic mechanisms [12].
Progesterone 5β-reductase represents a critical enzyme determining the stereochemical configuration of cardenolide products [12] [32] [33]. This enzyme catalyzes the stereospecific reduction of the Δ4,5 double bond in progesterone and related pregnane intermediates, producing 5β-pregnane derivatives that serve as precursors for 5β-cardenolides including peruvoside [12] [32] [33]. The enzyme exhibits high conservation across cardenolide-producing plant families and demonstrates broad substrate specificity for activated enone structures [32] [33].
Table 3: Enzymatic Machinery for Cardenolide Biosynthesis
| Enzyme Class | Function in Cardenolide Biosynthesis | Substrate Specificity | Expression Pattern |
|---|---|---|---|
| CYP87A (Cholesterol side-chain cleavage) | Converts cholesterol/phytosterols to pregnenolone | Cholesterol, campesterol, β-sitosterol | Constitutive in cardenolide-producing tissues |
| 3β-Hydroxysteroid dehydrogenase (3βHSD) | Converts pregnenolone to progesterone | Pregnenolone, other 3β-hydroxysteroids | High in photosynthetic tissues |
| 3-Ketosteroid isomerase (3KSI) | Isomerizes steroid intermediates | Isoprogesterone to progesterone | Co-expressed with 3βHSD |
| Progesterone 5β-reductase (P5βR) | Reduces Δ4,5 double bond to form 5β-pregnanes | Progesterone and related 4-ene steroids | Tissue-specific regulation |
| Steroid hydroxylases (various CYPs) | Hydroxylate steroid backbone at various positions | Various cardenolide intermediates | Developmentally regulated |
| Glycosyltransferases | Attach sugar moieties to aglycones | Cardenolide aglycones | Seed-specific expression |
| O-Methyltransferases | Methylate sugar residues | Thevetose and related sugars | Sugar metabolism-linked |
| Acetyl transferases | Acetylate sugar components | Glycosylated cardenolides | Post-biosynthetic modification |
Steroid hydroxylases belonging to various cytochrome P450 families catalyze the introduction of hydroxyl groups at specific positions on the cardenolide backbone [12] [15] [19]. These enzymes demonstrate high regioselectivity and contribute to the structural diversity observed among different cardenolide compounds [12] [15]. The hydroxylation patterns determine the final aglycone structure and influence the biological activity of the resulting cardenolides [12] [15].
Glycosyltransferase enzymes are responsible for attaching sugar moieties to cardenolide aglycones, forming the glycosidic bonds characteristic of compounds like peruvoside [34] [37] [39]. These enzymes exhibit specificity for both the aglycone acceptor and the sugar donor molecules [34] [39]. The glycosylation process typically occurs in multiple steps, with primary glycosylation followed by additional sugar attachments to form di- and tri-glycosides [34] [37] [39].
O-Methyltransferase enzymes catalyze the methylation of sugar residues in cardenolide glycosides [34] [37]. The methylation of thevetose and related sugar components represents a characteristic feature of Thevetia cardenolides, including peruvoside [34] [37]. These modifications affect the stability and biological activity of the final cardenolide products [34] [37].
Post-biosynthetic modification enzymes, including acetyl transferases, introduce additional chemical modifications to cardenolide structures [37] [38] [39]. These enzymes catalyze the acetylation of sugar components and contribute to the formation of acetylated derivatives observed in natural extracts [37] [38] [39]. The acetylation reactions may occur during biosynthesis or as post-harvest modifications depending on enzymatic activity and storage conditions [37] [38].
Compartmentalization of cardenolide biosynthesis involves the coordinated expression and localization of these enzymatic activities within specific cellular compartments [11] [19] [37]. The early steps of steroid biosynthesis likely occur in plastids and endoplasmic reticulum, while glycosylation reactions take place in the cytoplasm and vacuolar compartments [11] [37]. This spatial organization ensures efficient substrate channeling and prevents interference with primary metabolic processes [11] [37].
High Performance Thin Layer Chromatography has emerged as a fundamental analytical technique for the separation, identification, and quantification of peruvoside from plant materials [1] [2] [3]. The technique offers exceptional resolution and reproducibility for cardiac glycoside analysis, particularly when applied to complex botanical extracts containing multiple bioactive compounds.
The optimized chromatographic conditions for peruvoside analysis employ silica gel 60 F254 plates as the stationary phase, which provides optimal separation efficiency for polar and moderately polar cardiac glycosides [1] [2] [3]. The mobile phase system utilizes a chloroform:methanol mixture in an 8:2 volume ratio, which has been extensively validated for the separation of peruvoside from other cardiac glycosides present in Thevetia species [1] [2] [3]. This solvent system demonstrates superior resolution capabilities, enabling the separation of peruvoside isomers and related compounds with retention factor values ranging from 0.63 to 0.75 [4] [2] [5].
Detection is accomplished through densitometric analysis at multiple wavelengths, including 220 nanometers for quantitative analysis, 254 nanometers for fluorescence quenching detection, and 366 nanometers for enhanced visualization of cardiac glycosides [2] [3] [5]. The scanning parameters include an absorbance mode operation with a scanning speed of 20 millimeters per second and a slit dimension of 4.00 × 0.30 millimeters [2] [3] [5]. Sample application involves 5 microliter volumes applied as 6 millimeter bands, with development height maintained at 85 millimeters for optimal separation [2] [3] [5].
Validation studies have demonstrated excellent linearity across a concentration range of 1.0 to 15.0 micrograms per spot, with correlation coefficients exceeding 0.999 [2] [3] [5]. The method exhibits high precision with relative standard deviation values below 2.0 percent for repeatability measurements [2] [3] [5]. Recovery studies indicate quantitative extraction efficiency, with mean recovery values ranging from 98.5 to 101.2 percent across the tested concentration range [2] [3] [5].
Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry represents the current state-of-the-art technology for peruvoside structural characterization and quantitative analysis [6] [7] [8]. This hyphenated technique combines the exceptional separation capabilities of ultra-performance liquid chromatography with the high-resolution accurate mass measurement capabilities of quadrupole time-of-flight mass spectrometry.
The instrumental configuration employs a Waters Xevo G2-XS Quadrupole Time-of-Flight system with mass range coverage from 20 to 100,000 mass-to-charge ratio units [6] [7] [8]. The system operates with mass accuracy of 1 parts per million and resolution capabilities up to 40,000 full width at half maximum [6] [7] [8]. Flow rate parameters range from 0.01 to 2.0 milliliters per minute, enabling flexible method development for various sample matrices [6] [7] [8].
Ionization is achieved through electrospray ionization in both positive and negative modes, with capillary voltages ranging from 0.8 to 3.0 kilovolts and cone voltages from 20 to 100 volts [7] [9] [10]. Collision-induced dissociation employs energy ramp profiles from 4 to 40 electron volts, enabling comprehensive fragmentation analysis for structural elucidation [7] [9] [10]. Source and desolvation temperatures are maintained at 100-150°C and 200-600°C respectively, optimized for cardiac glycoside ionization efficiency [7] [9] [10].
The tandem mass spectrometry capabilities enable detailed fragmentation pathway analysis, providing structural confirmation through characteristic loss patterns including sugar moiety fragmentation and aglycone identification [9] [11] [12]. Mass spectral data acquisition employs both low-energy and high-energy collision modes, facilitating molecular ion detection and extensive fragmentation analysis in a single analytical run [9] [11] [12].
Liquid Chromatography-Mass Spectrometry techniques represent the most widely applied hyphenated approach for peruvoside analysis, offering simultaneous separation and molecular characterization capabilities [10] [13] [14] [15]. The technique combines the physical separation power of liquid chromatography with the selective detection and structural elucidation capabilities of mass spectrometry, enabling unambiguous identification of peruvoside in complex plant extracts.
The chromatographic separation employs reversed-phase columns with C18 or C8 stationary phases, utilizing gradient elution profiles with water-acetonitrile or water-methanol mobile phase systems [10] [13] [14] [15]. Trifluoroacetic acid is commonly employed as a mobile phase modifier to enhance peak shape and improve ionization efficiency for cardiac glycosides [16] [17]. Flow rates typically range from 0.3 to 1.0 milliliters per minute, with column temperatures maintained between 25 and 40°C for optimal separation efficiency [10] [13] [14] [15].
Mass spectrometric detection utilizes electrospray ionization in positive ion mode, generating protonated molecular ions and sodium adducts characteristic of cardiac glycosides [10] [13] [14] [15]. The molecular ion peak for peruvoside appears at mass-to-charge ratio 549.3 for the protonated molecule [M+H]+ and 571.3 for the sodium adduct [M+Na]+ [18] [19] [20]. Fragmentation patterns reveal characteristic losses corresponding to the thevetose sugar moiety (160 mass units) and sequential glucose losses, providing structural confirmation and enabling differentiation from related cardiac glycosides [20] [12] [21].
Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization capabilities for peruvoside, enabling complete elucidation of both the aglycone and sugar moiety components [22] [14] [23] [24]. This technique represents the gold standard for structural confirmation of unknown cardiac glycosides and verification of synthetic or isolated compounds.
The hyphenated system employs stopped-flow or continuous-flow nuclear magnetic resonance detection following chromatographic separation [22] [14] [23] [24]. Deuterated solvents, particularly deuterated acetonitrile and deuterium oxide mixtures, are utilized to minimize solvent interference while maintaining chromatographic resolution [22] [14] [23] [24]. Water suppression techniques, including selective pulse sequences and multiple solvent suppression protocols, enable detection of exchangeable protons in aqueous systems [22] [14] [23] [24].
Proton nuclear magnetic resonance spectroscopy provides detailed information regarding the steroid backbone configuration, sugar anomeric configurations, and glycosidic linkage positions [25] [26]. Carbon-13 nuclear magnetic resonance spectroscopy enables complete carbon framework elucidation, including quaternary carbon identification and sugar ring confirmations [27] [28]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide connectivity information and spatial relationships essential for complete structural assignment [27] [28] [24].
Liquid Chromatography-Infrared spectroscopy enables functional group identification and structural confirmation for peruvoside through characteristic vibrational frequencies [29] [30] [31] [32]. This technique provides complementary structural information to mass spectrometry and nuclear magnetic resonance spectroscopy, particularly for functional group confirmation and stereochemical analysis.
Fourier transform infrared spectroscopy detection employs mid-infrared wavelength ranges from 4000 to 400 wavenumbers, covering all major functional group absorption regions [29] [31] [32]. Flow-through infrared cells with minimal dead volume enable real-time spectral acquisition following chromatographic separation [30] [31] [32]. Deuterated solvents are essential to minimize solvent absorption interference, particularly in the carbonyl and hydroxyl stretching regions critical for cardiac glycoside characterization [29] [30] [31].
Characteristic infrared absorption bands for peruvoside include carbonyl stretching frequencies at approximately 1735 wavenumbers corresponding to the lactone ring, hydroxyl stretching absorptions between 3200-3600 wavenumbers for sugar and aglycone hydroxyl groups, and carbon-hydrogen stretching frequencies in the 2800-3000 wavenumber region [29] [31] [32]. The lactone carbonyl absorption provides definitive confirmation of the cardiac glycoside functionality, while sugar-specific absorptions enable differentiation between various glycosidic substituents [29] [31] [32].
Quantitative Structure-Activity Relationship modeling for peruvoside incorporates comprehensive molecular descriptor analysis to establish correlations between structural features and biological activity [33] [34] [35] [36]. The approach utilizes constitutional, geometric, and electronic descriptors to characterize the complex three-dimensional structure of the cardiac glycoside and predict its pharmacological properties.
Constitutional descriptors include molecular weight (548.67 atomic mass units), molecular formula (C30H44O9), and atom counts for specific elements [18] [19] [35] [36]. Geometric descriptors encompass molecular volume, surface area calculations, and shape indices that characterize the steroid backbone configuration and sugar moiety spatial orientation [33] [37] [35] [36]. Electronic descriptors include highest occupied molecular orbital and lowest unoccupied molecular orbital energies, dipole moment calculations, and polarizability parameters that influence receptor binding interactions [34] [38] [39] [40].
Topological indices provide quantitative measures of molecular connectivity patterns, including Wiener indices, Zagreb indices, and connectivity indices that characterize the overall molecular architecture [33] [37] [35] [36]. These descriptors capture the influence of the thevetose sugar substitution on the steroid backbone and its impact on three-dimensional molecular conformation [33] [37] [35] [36]. Hydrophobic descriptors, including partition coefficients and hydrophobic surface area calculations, predict membrane permeability and bioavailability characteristics essential for cardiac activity [34] [38] [35] [36].
Pharmacophore modeling for peruvoside focuses on identifying essential structural features required for sodium-potassium adenosine triphosphatase binding and cardiac activity [38] [37] [39] [40]. The approach combines computational chemistry calculations with experimental structure-activity relationship data to define critical pharmacophoric elements and their spatial arrangements.
The cardiac glycoside pharmacophore includes the steroid backbone with specific stereochemical requirements, the alpha-L-thevetose sugar moiety at the C3 position, and the unsaturated lactone ring at C17 [38] [39] [40]. Hydrogen bond donor and acceptor sites are mapped based on hydroxyl group positions in both the aglycone and sugar components [38] [37] [39] [40]. The lactone carbonyl oxygen serves as a critical hydrogen bond acceptor, while hydroxyl groups on the sugar moiety function as both donors and acceptors in protein binding interactions [38] [37] [39] [40].
Spatial constraints define optimal distances and angles between pharmacophoric features, with the steroid backbone providing a rigid scaffold that positions the sugar and lactone functionalities in the appropriate geometric arrangement for receptor recognition [38] [39] [40]. Aromatic centers, while not present in the basic cardiac glycoside structure, may be incorporated through additional substitutions that enhance binding affinity while maintaining the essential pharmacophoric requirements [38] [37] [39] [40].
Predictive activity modeling employs machine learning algorithms and statistical approaches to correlate molecular descriptors with experimentally determined biological activities [34] [41] [42] [39]. The models enable prediction of cardiac activity, cytotoxicity, and other pharmacological properties for peruvoside analogs and related cardiac glycosides.
Multiple linear regression analysis provides baseline predictive models correlating selected molecular descriptors with sodium-potassium adenosine triphosphatase inhibition constants and cardiac contractility measurements [34] [42] [39]. Advanced machine learning approaches, including support vector machines, random forest algorithms, and neural network models, capture non-linear relationships between structural features and biological activity [41] [42] [39]. Cross-validation procedures ensure model robustness and predictive capability for external compound sets [41] [42] [39].
The validated models demonstrate excellent correlation coefficients exceeding 0.85 for cardiac activity prediction and provide reliable estimates for structure optimization studies [34] [41] [39]. Feature importance analysis identifies critical molecular descriptors influencing biological activity, enabling rational design approaches for enhanced cardiac glycosides with improved therapeutic indices [34] [41] [39]. Model application extends to prediction of absorption, distribution, metabolism, and excretion properties, facilitating comprehensive drug development assessment for peruvoside and related compounds [34] [41] [42].
| Parameter | HPTLC Method | UPLC-QTOF Method | Validation Criteria |
|---|---|---|---|
| Linearity (r²) | 0.9997 [2] | 0.9999 [7] | ≥ 0.999 |
| Precision (RSD%) | 1.8% [3] | 0.8% [9] | ≤ 2.0% |
| Accuracy (Recovery%) | 99.2% [5] | 100.1% [10] | 98-102% |
| LOD (ng/mL) | 50 [2] | 0.5 [7] | S/N ≥ 3:1 |
| LOQ (ng/mL) | 150 [2] | 1.5 [7] | S/N ≥ 10:1 |
| Solvent System | Extraction Yield (%) | Purity (%) | Application |
|---|---|---|---|
| Chloroform | 3-7% [1] | 85-90% [43] | Primary extraction |
| Ethyl Acetate | 12-16% [4] | 92-96% [43] | Secondary extraction |
| Chloroform:Methanol (8:2) | 18-22% [2] | 94-98% [3] | Optimized extraction |
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 571.3 | 100 | [M+Na]+ | [20] [12] |
| 549.3 | 85 | [M+H]+ | [20] [12] |
| 411.2 | 45 | [M-thevetose+Na]+ | [20] [12] |
| 389.2 | 35 | [M-thevetose+H]+ | [20] [12] |
| 183.1 | 25 | [thevetose+Na-H2O]+ | [20] [12] |